4-chloro-N-phenyl-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzenesulfonamide
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Description
4-chloro-N-phenyl-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H10ClF6NO2S and its molecular weight is 417.75. The purity is usually 95%.
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Biological Activity
4-Chloro-N-phenyl-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 690644-35-0
- Molecular Formula : C15H10ClF6N O2S
- Molar Mass : 393.76 g/mol
This compound features multiple trifluoromethyl groups which enhance its lipophilicity and biological interaction potential.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives with trifluoromethyl groups have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. Preliminary results suggest moderate to high cytotoxicity, with IC50 values indicating effective concentrations for cell growth inhibition .
- Enzyme Inhibition : The presence of halogen atoms in the structure is associated with enhanced enzyme inhibition. For example, compounds with similar trifluoromethyl substitutions have been found to moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are crucial in inflammatory pathways related to cancer progression .
- Molecular Docking Studies : In silico studies have revealed that the compound can engage in significant interactions with target proteins through hydrogen bonding and pi-stacking interactions. Such interactions are believed to contribute to its observed biological activity .
Antimicrobial Properties
The sulfonamide class is traditionally known for its antimicrobial properties. The specific compound under review has shown potential against various bacterial strains:
- Mechanism of Action : Sulfonamides work by inhibiting bacterial folate synthesis, a pathway critical for DNA synthesis and cell division. This mechanism may be applicable to this compound as well.
Case Studies and Research Findings
Properties
IUPAC Name |
4-chloro-N-phenyl-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF6NO2S/c16-13-7-6-11(8-12(13)15(20,21)22)26(24,25)23(9-14(17,18)19)10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKCEFKUIVONLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(F)(F)F)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF6NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.